molecular formula C20H27NO5 B14382861 2-(2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethoxy)aniline CAS No. 89346-81-6

2-(2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethoxy)aniline

Cat. No.: B14382861
CAS No.: 89346-81-6
M. Wt: 361.4 g/mol
InChI Key: NNXWFHGGLWPBIQ-UHFFFAOYSA-N
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Description

2-(2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethoxy)aniline is an organic compound with the molecular formula C20H27NO5. This compound is characterized by its complex structure, which includes multiple ethoxy groups and a phenoxy group attached to an aniline moiety. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethoxy)aniline typically involves the reaction of 2-phenoxyethanol with ethylene oxide in the presence of a base to form 2-(2-phenoxyethoxy)ethanol. This intermediate is then further reacted with additional ethylene oxide units to extend the ethoxy chain. Finally, the resulting compound is reacted with aniline to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The phenoxy and ethoxy groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethoxy)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-Phenoxyethoxy)ethoxy)ethanol: Similar structure but lacks the aniline group.

    2-(2-(2-Ethoxyethoxy)ethoxy)ethanol: Similar ethoxy chain but different substituents.

    2-(2-(2-Methoxyethoxy)ethoxy)ethanol: Contains methoxy groups instead of phenoxy

Uniqueness

2-(2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethoxy)aniline is unique due to its combination of phenoxy and aniline groups, which confer specific chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in biological research.

Properties

CAS No.

89346-81-6

Molecular Formula

C20H27NO5

Molecular Weight

361.4 g/mol

IUPAC Name

2-[2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethoxy]aniline

InChI

InChI=1S/C20H27NO5/c21-19-8-4-5-9-20(19)26-17-15-24-13-11-22-10-12-23-14-16-25-18-6-2-1-3-7-18/h1-9H,10-17,21H2

InChI Key

NNXWFHGGLWPBIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOCCOCCOCCOC2=CC=CC=C2N

Origin of Product

United States

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